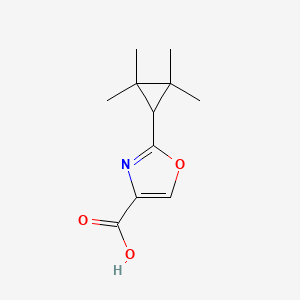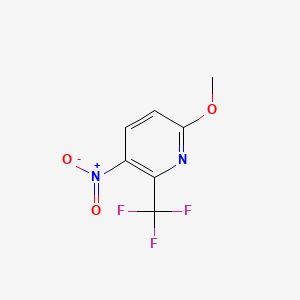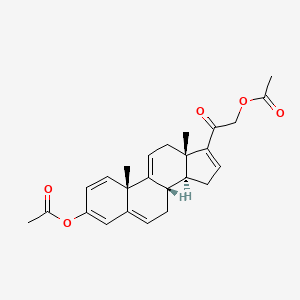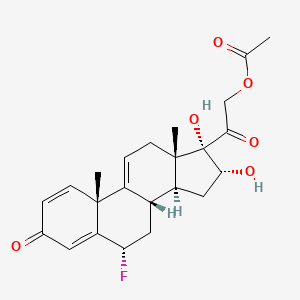
3-Fluoro-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-methylbutan-1-ol is a chemical compound with the CAS Number: 944264-99-7 . It has a molecular weight of 106.14 and is in liquid form . It can be used in the preparation of difluorophenyl cyclopropyl fluoroether, a novel, highly potent antibacterial analog derived from hygromycin A .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H11FO . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Indirect Fluorimetric Detection in Micellar Electrokinetic Chromatography : Fluorescein sodium salt was used in micellar electrokinetic chromatography (MEKC) to generate a background signal for indirect detection of various alcohols, including 3-methylbutan-1-ol. This could imply potential uses for 3-Fluoro-3-methylbutan-1-ol in chromatographic analysis (Morin, Mofaddel, Desbène, & Desbène, 2000).
Optical Rotation and Atomic Dimension Studies : Research on optically active 1-halogeno-2-methylbutanes, which are structurally related to this compound, was conducted to determine their optical rotation and atomic dimensions. Such studies are relevant in understanding the physical and chemical properties of halogenated butanes (Brauns, 1937).
Formation of Malty Aromas in Fermentation : A study on the formation of 3-methylbutanal and 3-methylbutan-1-ol during Raclette-type cheese fermentation highlights the biochemical pathways involved in producing these compounds. This information could be relevant for the fermentation processes involving this compound (Meng et al., 2021).
Liquid-Liquid Equilibria in Extraction Processes : A study explored the use of 3-methylbutan-1-ol in determining liquid-liquid equilibria data for a ternary mixture, which could indicate potential extraction or separation applications for this compound (Behroozi, Armozd, & Badieh, 2017).
Olfactory Impact in Wine Aroma : A study on the impact of higher alcohols, including 3-methylbutan-1-ol, on red wine fruity aroma, suggests potential applications in flavor and fragrance industries for similar compounds (Cameleyre et al., 2015).
Safety and Hazards
The safety information for 3-Fluoro-3-methylbutan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin and eye irritation, as well as respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
properties
IUPAC Name |
3-fluoro-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHCCFXZGKXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944264-99-7 |
Source


|
| Record name | 3-fluoro-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)


